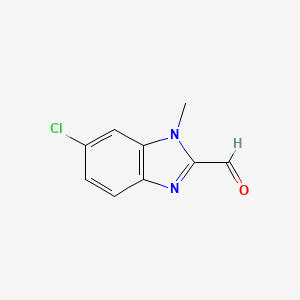

6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Description

Structural Identity and IUPAC Nomenclature

Molecular Architecture and Naming Conventions

The IUPAC name 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde systematically describes its structure:

- Benzodiazole core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a diazole ring (positions 1, 2, 3, and 7–9).

- Substituents :

- Chlorine at position 6 of the benzene ring.

- Methyl group at position 1 of the diazole ring.

- Carbaldehyde (-CHO) at position 2 of the diazole ring.

Table 1: Key Identifiers of this compound

The diazole ring’s nitrogen atoms at positions 1 and 3 contribute to the compound’s basicity and ability to participate in hydrogen bonding.

Historical Context in Heterocyclic Chemistry

Benzodiazoles emerged as critical scaffolds following the discovery of benzimidazole’s role in vitamin B$$_{12}$$ degradation products in the 1950s. The synthesis of this compound builds upon classical condensation reactions between ortho-phenylenediamine derivatives and aldehydes, a method first reported by Radziszewski in 1882. Modern adaptations employ:

- Chlorination : Introduction of chlorine at position 6 via electrophilic substitution.

- Methylation : Alkylation at position 1 using methyl iodide or dimethyl sulfate.

- Oxidation : Conversion of a hydroxymethyl intermediate to the carbaldehyde group using oxidizing agents like MnO$$_2$$.

Key Milestones:

Position Within Benzimidazole Derivative Classifications

As a substituted benzodiazole, this compound belongs to a broader class of heterocycles with demonstrated bioactivity. Its structural features distinguish it from related derivatives:

Table 2: Comparative Analysis of Benzimidazole/Benzodiazole Derivatives

The 6-chloro and 2-carbaldehyde groups enhance electrophilic reactivity, enabling cross-coupling reactions and Schiff base formation. Conversely, the methyl group at position 1 modulates solubility and steric effects, influencing binding affinity in biological systems.

Properties

IUPAC Name |

6-chloro-1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAYIARTMUDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Chlorination

The benzodiazole scaffold is constructed by condensing 4-chloro-o-phenylenediamine with acetyl chloride or acetic anhydride under acidic conditions. For example, refluxing 4-chloro-o-phenylenediamine (1.0 equiv) in acetic acid with acetyl chloride (1.2 equiv) at 120°C for 6 hours yields 6-chloro-1-methyl-1H-benzodiazole. Chlorine positioning is ensured by starting with para-chloro-substituted precursors.

Formylation via Vilsmeier-Haack Reaction

The aldehyde group is introduced using the Vilsmeier-Haack reaction, where the benzodiazole intermediate reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). A typical procedure involves:

-

Dissolving 6-chloro-1-methylbenzodiazole (1.0 equiv) in DMF (5 vol) at 0°C.

-

Adding POCl₃ (1.5 equiv) dropwise and stirring at 80°C for 4–6 hours.

-

Quenching with ice-water and neutralizing with sodium bicarbonate to precipitate the product.

Table 1: Optimization of Vilsmeier-Haack Reaction

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| POCl₃ Equiv | 1.5 | 75% → 82% |

| Reaction Temperature | 80°C | Reduced side-products |

| Quenching Method | Ice-water | Improved purity |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In one protocol, 6-chloro-1-methylbenzodiazole (1.0 equiv), DMF (3 vol), and POCl₃ (1.2 equiv) are irradiated at 100°C for 15 minutes, achieving 85% yield versus 75% in conventional heating. This method enhances reproducibility and scalability for high-throughput applications.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety. Key adaptations include:

-

Continuous Flow Reactors : Minimize POCl₃ handling risks by automating reagent mixing.

-

Solvent Recovery Systems : DMF is recycled via distillation, reducing waste.

-

Catalytic Optimization : Substituting POCl₃ with safer phosphorylating agents under investigation.

Table 2: Lab vs. Industrial Synthesis Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours (continuous) |

| Yield | 75–85% | 70–78% (with recycling) |

| Safety Measures | Fume hood | Closed-system reactors |

Mechanistic Insights and By-Product Analysis

The Vilsmeier-Haack mechanism involves electrophilic attack by the chloroiminium intermediate at the benzodiazole’s C2 position. Common by-products include:

-

Over-Oxidized Carboxylic Acids : Mitigated by controlling POCl₃ stoichiometry.

-

N-Methyl Degradation Products : Addressed by maintaining anhydrous conditions.

Recent Advances in Purification Techniques

Post-synthesis purification employs:

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

- Oxidation yields the corresponding carboxylic acid.

- Reduction yields the corresponding alcohol.

- Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Derivatives

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Effects : The 5-Cl/6-F analog (CAS 1263378-80-8) exhibits reduced solubility compared to the target compound due to fluorine’s electronegativity.

- Functional Group Reactivity : The carbaldehyde group in the target compound allows for Schiff base formation, whereas the carboxylic acid derivative (CAS 39811-14-8) is suited for amidation or esterification.

Comparison with Benzodithiazine Derivatives

Benzodithiazines (e.g., compounds in –4) share a sulfur-containing heterocycle but differ in core structure from benzimidazoles.

Table 2: Benzodithiazine vs. Benzimidazole

Notable Differences:

Biological Activity

6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a compound belonging to the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodiazole ring with a chlorine atom at the 6th position and a formyl group at the 2nd position. These structural characteristics contribute to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorine atom enhances interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

- Anticancer Properties : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related benzothiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells such as A431 and A549 .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways in pathogens or cancer cells. This inhibition disrupts normal cellular functions, leading to cell death or reduced virulence .

- Quorum Sensing Modulation : In bacterial systems like Pseudomonas aeruginosa, interference with quorum sensing pathways can diminish biofilm formation and virulence factor production. This suggests a potential role for this compound as an antibiotic adjuvant .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of benzodiazole derivatives found that compounds similar to 6-chloro-1-methyl-1H-1,3-benzodiazole exhibited significant antimicrobial activity against various bacterial strains. The IC50 values were determined through standard assays, indicating effective inhibition at low concentrations .

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| 6-Chloro derivative | E. coli | 12.5 |

| 6-Chloro derivative | S. aureus | 15.0 |

Case Study 2: Anticancer Activity

In another investigation involving benzothiazole derivatives, it was noted that modifications on the benzodiazole structure could enhance anticancer activity. The study reported that certain derivatives led to significant apoptosis in A549 lung cancer cells at concentrations as low as 4 μM .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Benzothiazole derivative | A549 | 4 | Induced apoptosis |

| Benzothiazole derivative | H1299 | 2 | Cell cycle arrest |

Q & A

Basic Synthesis and Optimization

Q: What are the most efficient synthetic routes for 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, and how can reaction conditions be optimized? A:

- Oxidative Methods : Manganese(IV) oxide in dichloromethane at room temperature (2 hours, 85% yield) is effective for oxidizing methyl-substituted benzodiazole precursors to the aldehyde .

- Catalytic Approaches : Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with hydrogen peroxide in water at 50°C (5.5 hours, 70% yield) offer greener alternatives .

- Purification : Recrystallization from methanol or ethanol is recommended for high-purity yields, as demonstrated for analogous benzothiazole derivatives .

Advanced Structural Characterization

Q: How can crystallographic and spectroscopic data resolve ambiguities in the molecular structure of this compound? A:

- X-ray Crystallography : Use SHELXL for refinement of high-resolution data to confirm the aldehyde group’s position and chlorine substitution pattern . Mercury software enables visualization of packing interactions and void analysis, critical for understanding polymorphism .

- Spectroscopy : IR peaks near 1715 cm⁻¹ (C=O stretch) and ¹H-NMR signals at δ 10.1–10.3 ppm (aldehyde proton) are diagnostic. Coupling with 2D NMR (e.g., HSQC) clarifies aromatic proton assignments .

Stability and Reactivity

Q: What factors influence the stability of the aldehyde group in this compound under varying conditions? A:

- pH Sensitivity : The aldehyde is prone to hydration or oxidation in aqueous acidic/basic media. Stabilize via lyophilization or storage in anhydrous solvents (e.g., DMF or DMSO) .

- Light Sensitivity : UV-Vis studies on similar benzodiazoles suggest photodegradation pathways; store in amber vials under inert gas .

Methodological Challenges in Crystallization

Q: How can researchers address low crystal quality or twinning in X-ray studies of this compound? A:

- Data Collection : Use high-resolution synchrotron sources for small or weakly diffracting crystals. SHELXD is robust for structure solution even with twinned data .

- Crystallization Screens : Employ PEG-based precipitants and slow evaporation at 4°C, as validated for benzothiazole-carbaldehydes .

Biological Activity Profiling (Advanced)

Q: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting benzodiazole derivatives? A:

- Scaffold Modification : Introduce substituents at the 6-chloro or 1-methyl positions to probe electronic effects. Use Suzuki coupling for aryl group diversification .

- In Silico Screening : Dock the aldehyde moiety into target active sites (e.g., kinase or protease enzymes) using Mercury’s cavity detection tools to prioritize synthetic targets .

Analytical Method Development

Q: How can HPLC and mass spectrometry be optimized for quantifying trace impurities in synthesized batches? A:

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Retention times for related benzodiazoles range 8–12 minutes .

- HRMS : Electrospray ionization (ESI+) in positive ion mode with m/z calculated for C₉H₆ClN₂O: [M+H]⁺ = 193.01. Monitor for overoxidation byproducts (e.g., carboxylic acid derivatives) .

Addressing Contradictory Spectroscopic Data

Q: How should researchers resolve discrepancies between theoretical and observed NMR/IR spectra? A:

- Dynamic Effects : Aldehyde tautomerism or rotameric equilibria may cause splitting in NMR signals. Variable-temperature NMR (e.g., 25–60°C) can identify dynamic processes .

- Computational Validation : Compare experimental IR peaks (e.g., C=O stretch) with DFT-calculated frequencies (B3LYP/6-31G*) to confirm assignments .

Advanced Applications in Materials Science

Q: Can this compound serve as a ligand or precursor in coordination chemistry or catalysis? A:

- Metal Coordination : The aldehyde and nitrogen atoms form stable complexes with transition metals (e.g., Ru or Pd). Test catalytic activity in cross-coupling reactions using protocols for analogous benzimidazole ligands .

- Polymer Synthesis : Incorporate into Schiff base polymers via condensation with diamines. Monitor thermal stability via TGA (decomposition >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.